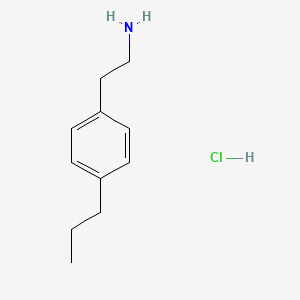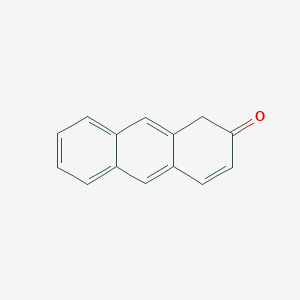
21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S is a derivative of rifamycin, a well-known antibiotic. Rifamycins are a group of antibiotics that are particularly effective against mycobacteria, including the bacteria that cause tuberculosis. This compound is of interest due to its potential enhanced activity and stability compared to other rifamycin derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S typically involves multiple steps starting from rifamycin S. The key steps include:
Formylation: Introduction of the formyl group at the 21,23 positions.
Hydroxylation: Introduction of the hydroxyl group at the 2-position.
Methoxylation: Introduction of the methoxy group at the 15-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its antibiotic activity.
Reduction: Reduction reactions can modify the functional groups, affecting the compound’s stability and activity.
Substitution: Various substitution reactions can be performed to introduce different functional groups, potentially enhancing its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different rifamycin derivatives with altered antibiotic properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a starting material for the synthesis of other rifamycin derivatives.
Biology: Studied for its interactions with bacterial enzymes and its mechanism of action.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Potential use in the development of new antibiotics and other pharmaceutical products.
Wirkmechanismus
The mechanism of action of 21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S likely involves inhibition of bacterial RNA polymerase, similar to other rifamycin derivatives. This inhibition prevents the bacteria from synthesizing RNA, ultimately leading to cell death. The specific molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifampicin: A well-known rifamycin derivative with broad-spectrum antibiotic activity.
Rifabutin: Another rifamycin derivative used to treat tuberculosis and other bacterial infections.
Rifapentine: Used in the treatment of tuberculosis, with a longer half-life than rifampicin.
Uniqueness
21,23-Formylidene-2-(N-hydro)-15-methoxyrifamycin S may offer enhanced stability and activity compared to these similar compounds, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
172097-94-8 |
|---|---|
Molekularformel |
C39H49NO13 |
Molekulargewicht |
739.8 g/mol |
IUPAC-Name |
methyl (2Z,4E,6S)-6-[(4S,5R,6R)-6-[(E,2R,3R,4R,5S)-3-acetyloxy-7-[(2S)-7-amino-5-hydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-2-yl]oxy-5-methoxy-4-methylhept-6-en-2-yl]-5-methyl-1,3-dioxan-4-yl]-2-methylhepta-2,4-dienoate |
InChI |
InChI=1S/C39H49NO13/c1-18(12-11-13-19(2)38(46)48-10)33-22(5)34(50-17-49-33)23(6)35(52-24(7)41)20(3)27(47-9)14-15-51-39(8)37(45)30-28-26(42)16-25(40)32(44)29(28)31(43)21(4)36(30)53-39/h11-16,18,20,22-23,27,33-35,43H,17,40H2,1-10H3/b12-11+,15-14+,19-13-/t18-,20+,22+,23+,27-,33-,34+,35+,39-/m0/s1 |
InChI-Schlüssel |
DSENJKTYHISXOX-CXCQMCIVSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](OCO[C@H]1[C@@H](C)[C@@H]([C@H](C)[C@H](/C=C/O[C@@]2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)N)O)C)C)OC)OC(=O)C)[C@@H](C)/C=C/C=C(/C)\C(=O)OC |
Kanonische SMILES |
CC1C(OCOC1C(C)C(C(C)C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)N)O)C)C)OC)OC(=O)C)C(C)C=CC=C(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


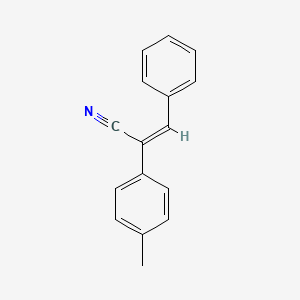
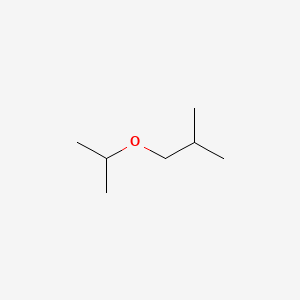
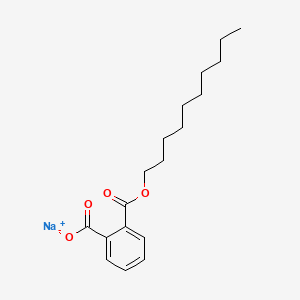

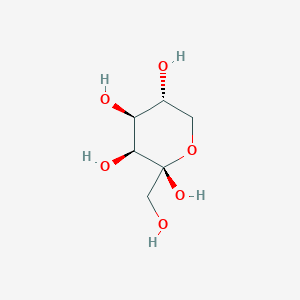
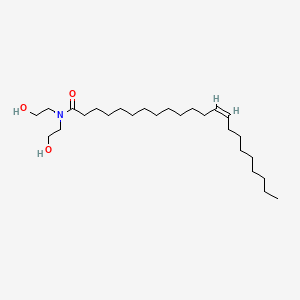
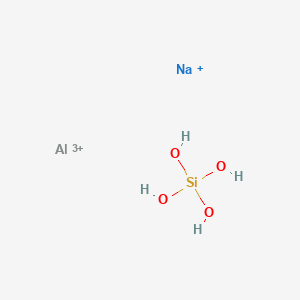
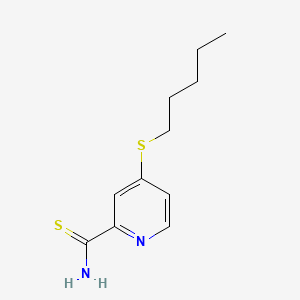

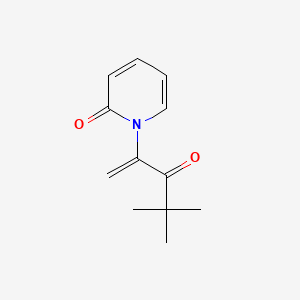
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)

